molecular formula C6H10F3NO B12848569 (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine

(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine

Cat. No.: B12848569
M. Wt: 169.14 g/mol
InChI Key: BPVZRPRBZRIGRK-RFZPGFLSSA-N
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Description

(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is a chiral morpholine derivative characterized by the presence of a trifluoromethyl group at the 6-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylmorpholine and trifluoromethylating agents.

    Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Trifluoromethylation: Utilizing continuous flow reactors to handle the exothermic nature of trifluoromethylation reactions.

    Enantioselective Synthesis: Employing asymmetric synthesis techniques to directly produce the desired enantiomer, thereby reducing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce the corresponding amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

    Oxidation: N-oxides

    Reduction: Amines

    Substitution: N-substituted morpholines

Scientific Research Applications

Chemistry

In chemistry, (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. The trifluoromethyl group can enhance binding affinity and selectivity towards certain biological targets.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features can be leveraged to design molecules with improved pharmacokinetic and pharmacodynamic profiles.

Industry

In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals. Its stability and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2R,6R)-2-methyl-6-(trifluoromethyl)morpholine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to cross biological membranes and bind to target proteins or receptors. This binding can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,6R)-2-methylmorpholine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    (2R,6R)-2-trifluoromethylmorpholine: Lacks the methyl group, which can affect its reactivity and binding affinity.

    (2R,6R)-2-methyl-6-(difluoromethyl)morpholine: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to differences in lipophilicity and metabolic stability.

Uniqueness

(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine is unique due to the presence of both a methyl and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and enhanced metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C6H10F3NO

Molecular Weight

169.14 g/mol

IUPAC Name

(2R,6R)-2-methyl-6-(trifluoromethyl)morpholine

InChI

InChI=1S/C6H10F3NO/c1-4-2-10-3-5(11-4)6(7,8)9/h4-5,10H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

BPVZRPRBZRIGRK-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](O1)C(F)(F)F

Canonical SMILES

CC1CNCC(O1)C(F)(F)F

Origin of Product

United States

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